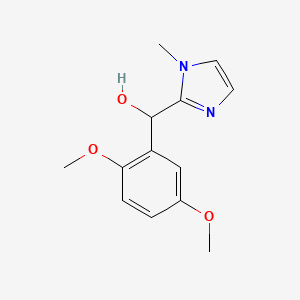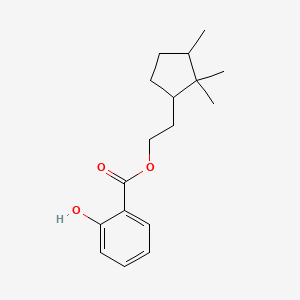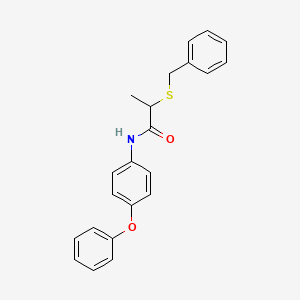![molecular formula C14H12BrNOS2 B5136152 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound, also known as BPT, has been found to have a number of interesting properties that make it useful for a variety of applications.
作用機序
The mechanism of action of 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the formation of a complex with ROS that leads to a change in the fluorescence properties of the compound. This change in fluorescence can then be used to detect the presence of ROS.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful for the treatment of diseases that are caused by oxidative stress. This compound has also been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its high sensitivity to ROS, which makes it an ideal candidate for use as a probe in this area of research. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the fluorescence properties of this compound can be affected by a number of factors, including pH and temperature, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new applications for this compound as a probe for the detection of ROS. Another area of research is the development of new synthetic methods for the production of this compound that are more efficient and cost-effective. Additionally, there is interest in exploring the potential use of this compound in the treatment of diseases that are caused by oxidative stress or inflammation.
In conclusion, this compound, or this compound, is a chemical compound that has a number of interesting properties that make it useful for a variety of scientific research applications. Its high sensitivity to reactive oxygen species makes it an ideal candidate for use as a fluorescent probe, and its antioxidant and anti-inflammatory properties suggest that it may have potential as a therapeutic agent. While there are some limitations to the use of this compound in lab experiments, there are also a number of exciting future directions for research on this compound.
合成法
The synthesis of 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex process that involves several steps. The first step is the preparation of the starting materials, which include 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea. These materials are then combined and heated to form the intermediate compound, 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then further reacted with ethyl acetoacetate to form the final product, this compound.
科学的研究の応用
5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been found to have a number of potential applications in scientific research. One of the most promising uses for this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding a variety of biological processes. This compound has been found to be highly sensitive to ROS, making it an ideal candidate for use as a probe in this area of research.
特性
IUPAC Name |
(5E)-5-[(E)-3-(4-bromophenyl)prop-2-enylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS2/c1-2-16-13(17)12(19-14(16)18)5-3-4-10-6-8-11(15)9-7-10/h3-9H,2H2,1H3/b4-3+,12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFZUHZKFYKIZ-ZDHPXMGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane](/img/structure/B5136085.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![3-(4-bromophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5136101.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)

![1-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5136120.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)

![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)

![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)
